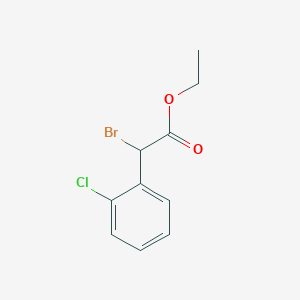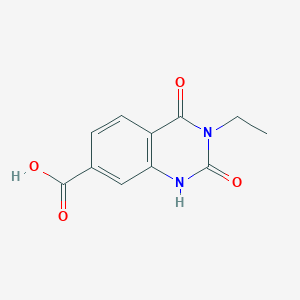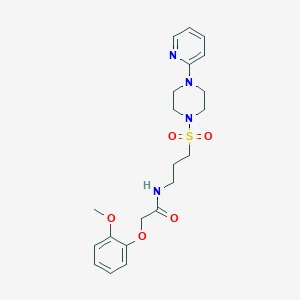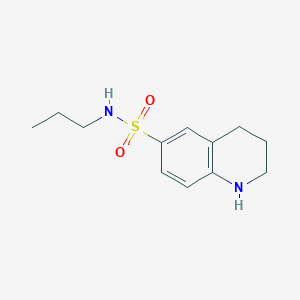
Ethyl 2-bromo-2-(2-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-2-(2-chlorophenyl)acetate is a chemical compound with the CAS Number: 2856-79-3 . It has a molecular weight of 277.54 and its IUPAC name is ethyl bromo (2-chlorophenyl)acetate . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid . The exact physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Applications De Recherche Scientifique
Synthesis Processes
- Ethyl 2-bromo-2-(2-chlorophenyl)acetate is used in the synthesis of α-bromophenylacetic acid derivatives. For instance, 1-methylsulfmyl-1-(methylthio)-2-phenylethylene reacts with bromine in various solvents to produce α-bromophenylacetic acid and α-bromo(p-chlorophenyl) acetic acid, mainly in acetic acid (Ogura, Furukawa, & Tsuchihashi, 1975).
- A study on the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, highlights the potential application of similar compounds in producing optically pure enantiomers (Zhang et al., 2014).
Chemical Studies
- The nucleophilic substitution reaction of 2-bromo-5-nitrothiophene with morpholine is studied to understand the aromatic nucleophilic substitution reaction in various compositions of methanol with ethyl acetate, providing insights into the solvent effects and reaction mechanisms (Harifi‐Mood & Mousavi-Tekmedash, 2013).
- Research on the oxidative aryl migration in organo-selenium and -tellurium compounds, involving the synthesis of 2-arylpropanoic acids from aryl α-phenylseleno- and α-phenyltelluro-ethyl ketones, demonstrates the versatility of halogenated compounds in organic synthesis (Uemura et al., 1986).
Practical Applications
- The use of Ethyl 5-(4-chlorophenyl)-2H-tetrazole-2-acetate in stimulating lateral branching in apple and pear trees in nurseries suggests potential agricultural applications for related compounds (Larsen, 1979).
- A study on the preparation of ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative, involving common intermediates like ethyl 3-chloro-3,3-difluoropropanoate, indicates the utility of such compounds in complex chemical syntheses (Molines & Wakselman, 1987).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that Ethyl 2-bromo-2-(2-chlorophenyl)acetate may also have multiple targets.
Mode of Action
It’s known that similar compounds can react with zinc to form a zinc enolate in a process known as the reformatsky reaction . This reaction is a common mode of action for similar compounds .
Biochemical Pathways
In the reformatsky reaction, the resulting zinc enolate condenses with carbonyl compounds to give β-hydroxy-esters . This suggests that this compound may affect pathways involving carbonyl compounds.
Result of Action
The reformatsky reaction, which is a common mode of action for similar compounds, results in the formation of β-hydroxy-esters .
Action Environment
Similar compounds are known to be versatile alkylating agents in organic synthesis , suggesting that the action of this compound may also be influenced by environmental conditions.
Analyse Biochimique
Biochemical Properties
It is known that bromoacetates, such as Ethyl 2-bromo-2-(2-chlorophenyl)acetate, can act as alkylating agents . Alkylating agents can form covalent bonds with biomolecules, such as proteins and DNA, which can alter their function .
Molecular Mechanism
As an alkylating agent, it likely exerts its effects by forming covalent bonds with biomolecules, such as proteins and DNA . This can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
Bromoacetates can be metabolized by various enzymes in the body .
Propriétés
IUPAC Name |
ethyl 2-bromo-2-(2-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFGBXSZQZZZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683313.png)



![N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2683319.png)

![N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2683326.png)

![2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2683329.png)
![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)
![3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2683331.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2683332.png)
![Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2683333.png)

